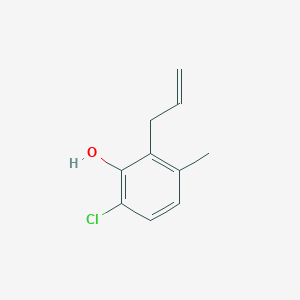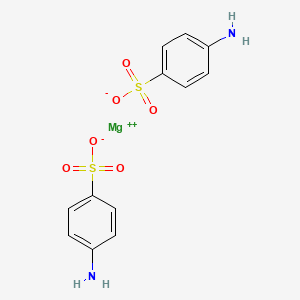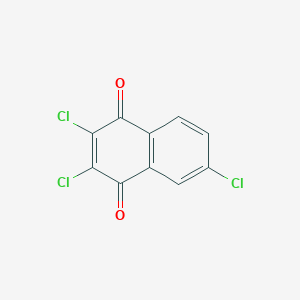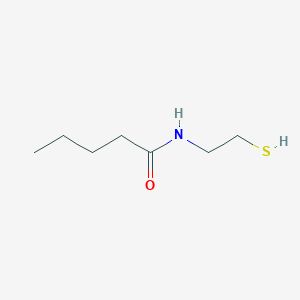
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one is an organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the 2-methoxyethoxy group in this compound enhances its solubility and potential interactions with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)isoquinolin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Functional Group Introduction: The 2-methoxyethoxy group is introduced through a nucleophilic substitution reaction using 2-methoxyethanol and a suitable leaving group such as a halide.
Cyclization: The intermediate undergoes cyclization to form the isoquinolinone core. This step often involves the use of strong acids or bases to facilitate the ring closure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoquinolinone to isoquinoline or other reduced forms.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce isoquinoline derivatives.
科学的研究の応用
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 6-(2-Methoxyethoxy)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Methoxyisoquinolin-1(2H)-one: Lacks the 2-methoxyethoxy group, resulting in different solubility and reactivity.
6-Ethoxyisoquinolin-1(2H)-one: Contains an ethoxy group instead of the 2-methoxyethoxy group, leading to variations in biological activity.
6-(2-Hydroxyethoxy)isoquinolin-1(2H)-one: The presence of a hydroxy group instead of a methoxy group affects its chemical properties and interactions.
Uniqueness
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one is unique due to the presence of the 2-methoxyethoxy group, which enhances its solubility and potential biological interactions. This structural feature distinguishes it from other isoquinolinone derivatives and contributes to its specific applications and reactivity.
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
6-(2-methoxyethoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H13NO3/c1-15-6-7-16-10-2-3-11-9(8-10)4-5-13-12(11)14/h2-5,8H,6-7H2,1H3,(H,13,14) |
InChIキー |
SXRMWEMGPKYOKQ-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=CC2=C(C=C1)C(=O)NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




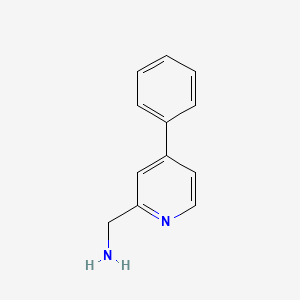

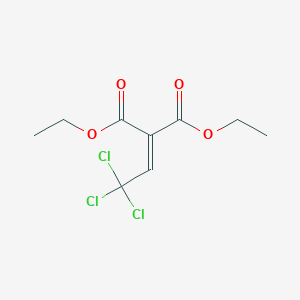

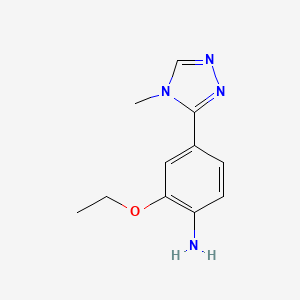
![2-ethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8688031.png)

